molecular formula C10H11NO2 B1441569 3-(1-Aminocyclopropyl)benzoic acid CAS No. 1266193-50-3

3-(1-Aminocyclopropyl)benzoic acid

Cat. No.: B1441569
CAS No.: 1266193-50-3
M. Wt: 177.2 g/mol
InChI Key: XHSYBIOIDVSEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclopropyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol It features a benzoic acid moiety substituted with an aminocyclopropyl group at the third position

Preparation Methods

The synthesis of 3-(1-Aminocyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent carboxylation. One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions to introduce the benzoic acid functionality . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-(1-Aminocyclopropyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Aminocyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-(1-Aminocyclopropyl)benzoic acid include:

Properties

IUPAC Name

3-(1-aminocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYBIOIDVSEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Aminocyclopropyl)benzoic acid
Reactant of Route 2
3-(1-Aminocyclopropyl)benzoic acid
Reactant of Route 3
3-(1-Aminocyclopropyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(1-Aminocyclopropyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(1-Aminocyclopropyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(1-Aminocyclopropyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.